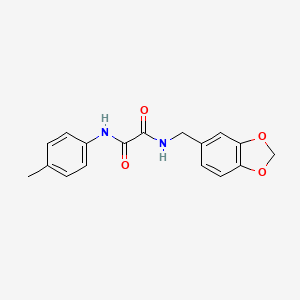

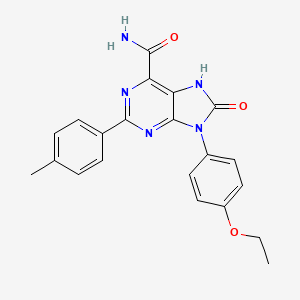

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of significant interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of various substituted benzamides has been reported using antipyrine derivatives, which are compounds of great interest in drug chemistry . Similarly, the synthesis of antipyrine-like derivatives has been achieved with good yields, and these compounds have been characterized spectroscopically . The continuous flow synthesis of benzamide derivatives has also been explored, employing a sequence of flow-based microreactors with integrated purification and in-line analytical protocols . These methods demonstrate the versatility and adaptability of synthetic approaches in the creation of benzamide compounds.

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques such as X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. For example, the crystal structure of N-(4-methylphenyl)benzamide has been determined, revealing an orthorhombic space group and specific unit cell dimensions . Additionally, the solid-state structures of antipyrine derivatives have been analyzed through Hirshfeld surface analysis, which indicates that molecular sheets are primarily formed by hydrogen bonds . The molecular geometry and vibrational frequencies of these compounds have also been calculated using DFT, showing good agreement with experimental data .

Chemical Reactions Analysis

Benzamide derivatives have been evaluated for their potential as bactericidal agents and have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) . The chemical reactivity of these molecules has been investigated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, providing insights into their interactions with biological targets . These studies highlight the importance of understanding the chemical behavior of benzamide derivatives in the context of their biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their function as medicinal agents. The antioxidant properties of these compounds have been determined using free radical scavenging tests, indicating their potential for therapeutic use . Additionally, the luminescent properties of certain benzamide derivatives have been observed in both solution and solid states, with some compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are essential for the development of benzamide-based drugs and diagnostic agents.

科学的研究の応用

Anticancer Applications

Several studies focus on the synthesis and evaluation of benzamide derivatives and related compounds for their anticancer properties. For instance, substituted benzamides have been designed, synthesized, and tested against various cancer cell lines, showing moderate to excellent anticancer activity. These compounds are evaluated for their potential as anticancer agents by in vitro assays against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021; Salahuddin et al., 2014).

Antimicrobial Applications

Research also extends to the synthesis and biological evaluation of benzamide derivatives for antimicrobial activity. These studies include the development of compounds with potential bactericidal effects against resistant strains such as MRSA, indicating the role of these compounds in addressing antibiotic resistance (Zadrazilova et al., 2015; Sethi et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, benzamide derivatives are utilized in the development of methods for the separation and analysis of pharmaceutical compounds, demonstrating the versatility of benzamide structures in facilitating drug analysis and quality control (Ye et al., 2012).

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c1-11-2-5-13(6-3-11)19-17(21)16(20)18-9-12-4-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCZFALJUSRGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)

![4-(4-phenyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2527204.png)

![5-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2527208.png)

![{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-pyrimidinyl]-4-piperidyl}(4-phenylpiperazino)methanone](/img/structure/B2527218.png)